molecular formula C12H11BrN2O B8697084 N-(6-(bromomethyl)quinolin-2-yl)acetamide

N-(6-(bromomethyl)quinolin-2-yl)acetamide

Cat. No. B8697084
M. Wt: 279.13 g/mol
InChI Key: ZOIHACRQLQXSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(bromomethyl)quinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-(bromomethyl)quinolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(bromomethyl)quinolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(6-(bromomethyl)quinolin-2-yl)acetamide

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

N-[6-(bromomethyl)quinolin-2-yl]acetamide

InChI

InChI=1S/C12H11BrN2O/c1-8(16)14-12-5-3-10-6-9(7-13)2-4-11(10)15-12/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

ZOIHACRQLQXSOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 45 (0.300 g, 1.50 mmol) was diluted in anhydrous benzene (10 mL). N-Bromosuccinimide (0.280 g, 1.57 mmol) and a catalytic amount (˜0.020 g) of benzoyl peroxide were added, and the mixture was heated to reflux under nitrogen until an orange tint was no longer visible in the solution refluxing in the condenser (around 2 h 40 min). The mixture was cooled, concentrated, and purified by flash column chromatography (SiO2), eluting with a gradient of 10% to 12% EtOAc in CH2Cl2 to yield the product (0.262 g, 63%) as a flocculent yellow solid. The 1H NMR chemical shifts for this compound are identical to those previously reported in the literature. 1H-NMR (500 MHz; CDCl3): δ 8.44 (br d, J=8.6 Hz, 1 H), 8.30 (br s, 1 H), 8.17 (d, J=9.0 Hz, 1 H), 7.82 (m, J=9.1 Hz, 2 H), 7.72 (dd, J=8.6, 2.1 Hz, 1 H), 4.67 (s, 2 H), 2.29 (s, 3 H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Yield
63%

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